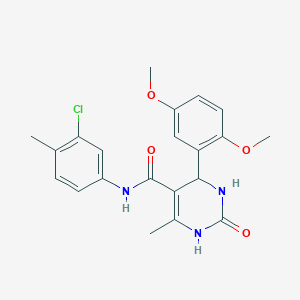![molecular formula C17H23N5O2 B5142848 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5142848.png)
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of neuroscience and pharmacology. This compound is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in microglia, astrocytes, and other immune cells in the brain. DPA-714 is a promising tool for non-invasive imaging of neuroinflammation, which is a hallmark of various neurological disorders.
作用机制
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide binds to the TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. The TSPO is involved in various cellular functions, such as cholesterol transport, apoptosis, and immune response. Upon activation, the TSPO can modulate the activity of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been shown to modulate various biochemical and physiological processes in the brain, such as microglial activation, cytokine production, and oxidative stress. 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of neuroinflammation. Moreover, 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
实验室实验的优点和局限性
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has several advantages for lab experiments, such as its high selectivity for the TSPO, its non-invasive imaging capabilities, and its ability to cross the blood-brain barrier. However, there are some limitations to the use of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide in lab experiments, such as its short half-life, which requires the use of radioisotopes for imaging, and its potential off-target effects on other proteins that are expressed in low levels in the brain.
未来方向
There are several future directions for the use of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide in neuroscience and pharmacology. One direction is the development of new TSPO ligands with higher affinity and selectivity for the TSPO, which can improve the sensitivity and specificity of neuroinflammation imaging. Another direction is the investigation of the role of neuroinflammation in various neurological disorders, such as depression, anxiety, and addiction, and the development of new therapeutic strategies that target neuroinflammation. Finally, the use of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide in clinical trials for the diagnosis and treatment of neurological disorders is a promising future direction that can lead to the development of personalized medicine for these disorders.
合成方法
The synthesis of 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide involves the reaction of 4-(dimethylamino)pyridine-2-carbonitrile with 1-bromo-4-chlorobutane, followed by the reaction of the resulting intermediate with 2-amino-2-methylpropan-1-ol and acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.
科学研究应用
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide has been extensively used in preclinical studies to visualize and quantify neuroinflammation in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This compound has been labeled with various radioisotopes, such as carbon-11, fluorine-18, and iodine-123, for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide PET and SPECT imaging have shown promising results in detecting neuroinflammation in animal models and humans.
属性
IUPAC Name |
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-ylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)15-11-17(24)22(20-12-15)13-16(23)19-10-6-4-8-14-7-3-5-9-18-14/h3,5,7,9,11-12H,4,6,8,10,13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFTYWEBJPEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC(=O)NCCCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5142765.png)
amino]methyl}phenoxy)ethanol](/img/structure/B5142767.png)
![3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5142776.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5142778.png)
![1-(4-bromophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142784.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
![2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)
![3-allyl-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5142824.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5142835.png)
![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5142844.png)
![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)